![molecular formula C18H21Cl2NO4 B5586699 2-isopropoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5586699.png)
2-isopropoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical in focus belongs to a class of compounds known for their varied applications in organic synthesis, medicinal chemistry, and materials science. These compounds typically exhibit interesting chemical and physical properties due to their unique molecular structures.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from basic pyridine derivatives. For instance, compounds similar to the target molecule have been synthesized through cycloaddition reactions, lactone cleavage, and subsequent dehydration or reduction steps to afford pyridine or piperidine carboxylates (Dubois et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds often reveals nearly planar configurations stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯π, and in some cases, C—H⋯F interactions. These interactions contribute to the stability and solid-state packing of the molecules (Suresh et al., 2007).
Chemical Reactions and Properties
Chemical properties of similar compounds can include their reactivity towards functional group transformations, such as acylation, which allows for further derivatization and the introduction of various substituents into the molecule. These reactions are critical for modifying the compound's physical and chemical properties for specific applications (Jones et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and intermolecular interactions present. X-ray crystallography studies on similar compounds provide insights into their crystal packing, which is crucial for understanding their physical properties and reactivity (Sambyal et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the electronic structure of the molecule. Studies on related compounds often explore their electronic properties through spectroscopic methods and computational models, providing insights into their reactivity patterns and potential applications in various chemical reactions (Chattopadhyay et al., 2003).
properties
IUPAC Name |
2-propan-2-yloxyethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO4/c1-10(2)24-7-8-25-18(23)16-11(3)21-15(22)9-13(16)12-5-4-6-14(19)17(12)20/h4-6,10,13H,7-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZUOPJTIAGLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.